[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
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Overview
Description
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine is a complex organic compound characterized by its unique structure, which includes an ethoxy group, dimethylphenyl group, sulfonyl group, and oxolan-2-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Ethoxy-Dimethylphenyl Intermediate: This step involves the ethoxylation of 2,4-dimethylphenol using ethyl iodide in the presence of a base such as potassium carbonate.
Sulfonylation: The ethoxy-dimethylphenyl intermediate is then subjected to sulfonylation using sulfonyl chloride in the presence of a base like pyridine to form the sulfonyl derivative.
Amination: The final step involves the reaction of the sulfonyl derivative with oxolan-2-ylmethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the oxolan-2-ylmethylamine moiety can interact with specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
(5-Ethoxy-2,4-dimethylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds such as:
(4-Methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical reactivity and biological activity.
(4-Chlorophenyl)sulfonylamine:
(4-Nitrophenyl)sulfonylamine: The presence of a nitro group introduces different electronic effects, impacting its reactivity and interactions with biological targets.
The uniqueness of (5-Ethoxy-2,4-dimethylphenyl)sulfonylamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-4-19-14-9-15(12(3)8-11(14)2)21(17,18)16-10-13-6-5-7-20-13/h8-9,13,16H,4-7,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTNIULHTMDEFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NCC2CCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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